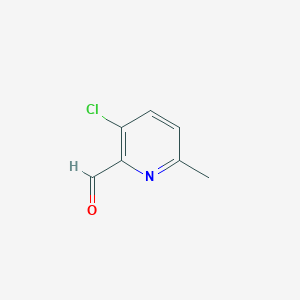

3-Chloro-6-methylpicolinaldehyde

Description

Properties

IUPAC Name |

3-chloro-6-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-3-6(8)7(4-10)9-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIVFNPYTNAFBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide to 3-Chloro-6-methylpicolinaldehyde: Properties, Synthetic Utility, and Drug Discovery Applications

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of downstream lead optimization. 3-Chloro-6-methylpicolinaldehyde (CAS: 1060810-01-6), also known as 3-chloro-6-methylpyridine-2-carboxaldehyde, has emerged as a highly versatile, multi-functionalized pyridine scaffold. Its unique substitution pattern—a formyl group at C2, a chlorine atom at C3, and a methyl group at C6—provides orthogonal reactivity handles that allow chemists to rapidly assemble complex molecular architectures, particularly in the development of targeted therapeutics such as kinase inhibitors.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural logic, and self-validating experimental protocols for handling and functionalizing 3-Chloro-6-methylpicolinaldehyde.

Physicochemical Profiling

Understanding the baseline physical and chemical parameters of 3-Chloro-6-methylpicolinaldehyde is critical for predicting its behavior in solution and during mass spectrometry (MS) monitoring. The quantitative data below summarizes the core properties of this scaffold [1].

| Property | Value |

| Chemical Name | 3-Chloro-6-methylpicolinaldehyde |

| Synonyms | 3-Chloro-6-methylpyridine-2-carboxaldehyde |

| CAS Registry Number | 1060810-01-6 |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

| Monoisotopic Mass | 155.0138 Da |

| Predicted XlogP | ~1.7 |

| MS Adduct: [M+H]⁺ | 156.02 m/z (Predicted CCS: 125.5 Ų) |

| MS Adduct: [M-H]⁻ | 154.00 m/z (Predicted CCS: 128.4 Ų) |

Structural Logic and Mechanistic Significance

The value of 3-Chloro-6-methylpicolinaldehyde lies in the deliberate causality of its three primary functional groups. Each position serves a distinct mechanistic purpose in drug design:

-

C2-Formyl Group (The Electrophile): The aldehyde at the 2-position is the primary electrophilic center. It is primed for carbon-nitrogen bond formation via reductive amination or carbon-carbon bond formation via Wittig/Horner-Wadsworth-Emmons olefinations.

-

C3-Chloro Group (The Cross-Coupling Vector): The chlorine atom acts as a vector for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-withdrawing nature of the adjacent pyridine nitrogen and the ortho-formyl group significantly lowers the activation energy required for oxidative addition by palladium, making this specific C-Cl bond highly reactive compared to unactivated aryl chlorides.

-

C6-Methyl Group (The Steric/Lipophilic Modulator): The methyl group modulates the overall lipophilicity (LogP) of the resulting molecule. In the context of kinase inhibitors, this methyl group often provides essential steric bulk that fits precisely into hydrophobic pockets within the ATP-binding hinge region, dictating the 3D conformation of the final drug molecule.

Synthetic Utility and Workflow in Drug Discovery

The orthogonal reactivity of the C2-aldehyde and C3-chlorine allows for divergent synthetic pathways. Typically, the aldehyde is functionalized first (as it is the most reactive), followed by the late-stage functionalization of the chlorine atom.

Figure 1: Logical workflow illustrating the divergent synthetic utility of 3-Chloro-6-methylpicolinaldehyde.

Experimental Protocol: Chemoselective Reductive Amination

To convert the C2-formyl group into a stable amine linkage, reductive amination using Sodium Triacetoxyborohydride (STAB) is the industry standard [2]. This protocol is designed as a self-validating system , ensuring that intermediate formation is confirmed before the irreversible reduction step.

Causality of Reagent Selection:

-

Reducing Agent (STAB): STAB is significantly milder than Sodium Borohydride (NaBH₄). It selectively reduces the protonated imine/iminium species without reducing the unreacted starting aldehyde, thereby preventing the formation of an unwanted primary alcohol byproduct [2].

-

Solvent (1,2-Dichloroethane - DCE): DCE is chosen over protic solvents (like methanol) because it stabilizes the highly polar iminium intermediate while providing excellent solubility for STAB.

-

Catalyst (Acetic Acid - AcOH): The addition of a weak acid catalyzes the reaction by protonating the carbonyl oxygen, increasing its electrophilicity and driving imine formation.

Step-by-Step Methodology:

-

Imine Formation: In an oven-dried flask under an inert atmosphere (Argon), dissolve 3-Chloro-6-methylpicolinaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.0 eq). Stir at room temperature for 1–2 hours.

-

Self-Validation Check 1: Remove a 5 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The starting aldehyde peak (m/z 156 [M+H]⁺) must be completely consumed and replaced by the mass of the intermediate imine. Do not proceed to step 3 until this conversion is >95%.

-

Reduction: Cool the reaction mixture to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes to control the mild exotherm. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Self-Validation Check 2: Perform Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) mobile phase. The imine spot should be absent, replaced by a more polar secondary amine spot (stainable with Ninhydrin).

-

Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (gas evolution will occur as unreacted AcOH and STAB are neutralized). Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Stability, Handling, and Auto-Oxidation Prevention

Like all electron-deficient aromatic aldehydes, 3-Chloro-6-methylpicolinaldehyde is susceptible to auto-oxidation. When exposed to atmospheric oxygen and ambient light, the formyl group undergoes a radical-initiated chain reaction, degrading the material into 3-chloro-6-methylpicolinic acid.

Figure 2: Auto-oxidation degradation pathway of 3-Chloro-6-methylpicolinaldehyde into its corresponding carboxylic acid.

Storage Protocol for Integrity Maintenance:

-

Temperature Control: Store strictly at 2–8°C (refrigerated) to slow the kinetics of auto-oxidation.

-

Atmospheric Displacement: After every use, the vial's headspace must be flushed with a heavy inert gas (Argon) to physically displace reactive O₂ before sealing.

-

Photoprotection: Store in amber borosilicate glass vials to block UV/visible light, which acts as the homolytic cleavage initiator for the radical oxidation pathway [3].

References

-

PubChemLite Database. "3-chloro-6-methylpicolinaldehyde (C7H6ClNO)". Luxembourg Centre for Systems Biomedicine. URL: [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

3-Chloro-6-methylpicolinaldehyde molecular weight

Executive Summary

In the landscape of heterocyclic chemistry, functionalized pyridines serve as indispensable scaffolds for pharmaceutical development. 3-Chloro-6-methylpicolinaldehyde (CAS: 1060810-01-6) is a highly specialized building block characterized by its unique substitution pattern. With a molecular weight of 155.58 g/mol , this compound is perfectly positioned for Fragment-Based Drug Discovery (FBDD). This technical guide provides an authoritative analysis of its physicochemical properties, explores the causality behind its synthetic methodologies, and details field-proven, self-validating experimental protocols for its utilization.

Physicochemical Profiling & Structural Analysis

Understanding the exact molecular weight and atomic composition of a fragment is critical for calculating Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) during hit-to-lead optimization.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of 3-Chloro-6-methylpicolinaldehyde, derived from established chemical databases:

| Parameter | Value | Pharmacological Significance |

| Molecular Weight | 155.58 g/mol | Ideal for FBDD (Strictly compliant with the "Rule of 3"). |

| Exact Mass | 155.0138 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |

| Molecular Formula | C₇H₆ClNO | Yields 10 heavy atoms, allowing for highly efficient binding metrics. |

| CAS Number | 1060810-01-6 | Unique registry identifier for procurement and safety tracking. |

| Hydrogen Bond Donors | 0 | Enhances membrane permeability. |

| Hydrogen Bond Acceptors | 2 (N, O) | Provides essential interaction points for kinase hinge-binding. |

Structural Causality: Steric and Electronic Effects

The reactivity of 3-Chloro-6-methylpicolinaldehyde is dictated by the push-pull dynamics of its substituents.

-

Steric Hindrance (C3-Chlorine): The chlorine atom at the 3-position forces the adjacent C2-aldehyde out of strict coplanarity with the pyridine ring under certain solvation conditions. This steric bulk prevents unwanted dimerization and modulates the kinetics of downstream nucleophilic attacks.

-

Electronic Activation (C6-Methyl): The methyl group at the 6-position exerts a positive inductive (+I) effect, subtly increasing the electron density of the pyridine nitrogen. This makes the nitrogen a stronger hydrogen-bond acceptor compared to unsubstituted picolinaldehyde, a critical factor when designing ATP-competitive kinase inhibitors.

Synthetic Methodology: The MnO₂ Oxidation Protocol

Causality Behind Experimental Choices

A common approach to synthesizing picolinaldehydes is the Selenium Dioxide (SeO₂) oxidation of methylpyridines . However, applying SeO₂ directly to 3-chloro-2,6-dimethylpyridine often yields a complex mixture of mono- and di-aldehydes. The 2-methyl group is sterically shielded by the 3-chloro substituent, reducing regioselectivity and leading to preferential oxidation at the 6-position.

To achieve absolute regiocontrol, the Gold Standard method is the oxidation of the pre-functionalized alcohol, (3-chloro-6-methylpyridin-2-yl)methanol, using activated Manganese Dioxide (MnO₂). MnO₂ is a mild, heterogeneous oxidant that selectively targets pyridyl carbinols (which behave similarly to benzylic alcohols) without causing over-oxidation to the carboxylic acid or triggering N-oxidation of the pyridine core .

Experimental Protocol (Self-Validating System)

This protocol is designed as a closed-loop, self-validating system. Each phase includes an analytical checkpoint to ensure the reaction trajectory is correct before proceeding.

Reagents & Setup:

-

(3-Chloro-6-methylpyridin-2-yl)methanol (1.0 equivalent, 10 mmol)

-

Activated Manganese Dioxide (MnO₂) (10.0 equivalents, 100 mmol)

-

Anhydrous Dichloromethane (DCM) (50 mL)

-

Argon atmosphere, magnetic stirring.

Step-by-Step Execution:

-

Initiation: Dissolve the pyridyl carbinol in anhydrous DCM in a flame-dried round-bottom flask under Argon.

-

Oxidant Addition: Add activated MnO₂ portion-wise at room temperature to prevent localized exothermic spiking.

-

Reaction Propagation: Stir the heterogeneous black suspension vigorously at 25 °C for 12–16 hours.

-

In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate).

-

Causality Check: The starting alcohol will appear as a polar, lower-Rf spot. A successful reaction is validated by the complete disappearance of this spot and the emergence of a highly UV-active, less polar (higher Rf) spot corresponding to the aldehyde.

-

-

Termination & Filtration: Filter the suspension through a tightly packed pad of Celite® to remove the MnO₂ waste. Wash the filter cake thoroughly with excess DCM (3 × 20 mL).

-

Concentration: Evaporate the filtrate under reduced pressure to yield the crude 3-Chloro-6-methylpicolinaldehyde as a solid.

Final Self-Validation (NMR Checkpoint): Dissolve a 5 mg aliquot in CDCl₃ and acquire a ¹H NMR spectrum. The system is validated if:

-

The broad singlet of the -OH group (~4.0 ppm) and the -CH₂- doublet (~4.7 ppm) are completely absent.

-

A sharp, highly deshielded singlet appears at ~10.1 ppm , definitively confirming the presence of the formyl (aldehyde) proton.

Workflow for the MnO2-mediated oxidation of pyridyl carbinol to picolinaldehyde.

Downstream Reactivity: Reductive Amination

The primary utility of 3-Chloro-6-methylpicolinaldehyde in medicinal chemistry is its capacity to undergo reductive amination, generating secondary amines that serve as flexible linkers in drug molecules .

Protocol: Synthesis of Secondary Amines

Causality: The reaction is performed in two distinct stages. First, the aldehyde and a primary amine are condensed to form a Schiff base (imine). We utilize a mild reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), because it selectively reduces the imine intermediate without reducing the unreacted aldehyde, preventing the formation of primary alcohol byproducts.

Step-by-Step Execution:

-

Imine Formation: Dissolve 3-Chloro-6-methylpicolinaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in 1,2-Dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl carbon. Stir for 2 hours at room temperature.

-

Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise.

-

Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching & Validation: Quench with saturated aqueous NaHCO₃. Extract with DCM. Validate the product via LC-MS; the target mass should reflect the combined molecular weights of the aldehyde (155.58) and amine, minus the mass of water (18.02) and plus two hydrogen atoms from the reduction.

Reductive amination pathway utilizing the 3-Chloro-6-methylpicolinaldehyde core.

References

3-Chloro-6-methylpicolinaldehyde: A Comprehensive Technical Guide for Advanced Synthesis and Drug Development

Executive Summary

In modern medicinal chemistry and transition-metal catalysis, substituted picolinaldehydes serve as highly versatile, bifunctional building blocks. Specifically, 3-Chloro-6-methylpicolinaldehyde (CAS: 1060810-01-6) provides a unique steric and electronic profile. The C3-chloro substituent acts as a highly reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the C6-methyl group provides steric shielding that can dictate the regioselectivity of downstream cyclizations. This whitepaper synthesizes field-proven methodologies for the preparation, handling, and application of this critical intermediate, grounded in established literature for the picolinaldehyde class.

Physicochemical Profiling & Structural Data

Before initiating synthetic workflows, understanding the physicochemical baseline of 3-chloro-6-methylpicolinaldehyde is critical for optimizing reaction solvents and purification strategies. The presence of the aldehyde and the pyridine nitrogen allows for hydrogen-bond accepting, while the lipophilic methyl and chloro groups push its predicted partition coefficient (XlogP) to 1.7, making it highly soluble in standard organic solvents (DCM, EtOAc, THF)[1].

Table 1: Physicochemical Properties of 3-Chloro-6-methylpicolinaldehyde [1],[2]

| Property | Value |

| Molecular Formula | C₇H₆ClNO |

| Monoisotopic Mass | 155.0138 Da |

| SMILES String | CC1=NC(=C(C=C1)Cl)C=O |

| Predicted XlogP | 1.7 |

| Predicted CCS ([M+H]⁺) | 125.5 Ų |

| CAS Registry Number | 1060810-01-6 |

Synthetic Methodologies: Strategic Access to the Picolinaldehyde Core

Accessing 3-chloro-6-methylpicolinaldehyde typically relies on two primary retro-synthetic disconnections: the oxidation of the corresponding picolyl alcohol or the controlled reduction of a picolinonitrile.

Mechanistic Causality in Route Selection

-

Oxidation of 3-Chloro-6-methylpyridin-2-ylmethanol : We strongly recommend using activated Manganese Dioxide ( MnO2 ) for this transformation. Mechanistically, this heterogeneous reaction relies on the adsorption of the picolyl alcohol onto the MnO2 lattice, followed by a single-electron transfer (SET). This arrests the oxidation at the aldehyde stage, completely preventing the over-oxidation to the picolinic acid—a common failure mode when utilizing aqueous oxidants like KMnO4 .

-

Reduction of 3-Chloro-6-methylpicolinonitrile : Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78°C) is required. The causality here is thermodynamic control: DIBAL-H forms a stable tetrahedral aluminum imine intermediate that resists further reduction. Only upon aqueous acidic workup does this intermediate collapse to yield the desired aldehyde.

Synthetic routes to 3-Chloro-6-methylpicolinaldehyde via oxidation or controlled reduction.

Table 2: Comparative Oxidation Strategies for Picolylic Alcohols

| Reagent System | Yield Profile | Chemoselectivity | Causality / Mechanism |

| Activated MnO₂ | High (85-95%) | Excellent | Heterogeneous SET; prevents over-oxidation to carboxylic acid. |

| Swern Oxidation | Moderate-High | Good | Homogeneous; requires strict cryogenic control to prevent side reactions. |

| KMnO₄ (aq) | Low (Aldehyde) | Poor | Strong oxidant; rapidly pushes picolylic species to the picolinic acid. |

Downstream Applications: Medicinal Chemistry & Catalysis

The true value of 3-chloro-6-methylpicolinaldehyde lies in its downstream functionalization.

-

Antitumor Agents & Kinase Inhibitors : Picolinaldehydes are critical precursors for synthesizing piperazinediones, which act as cyclized dipeptide mimetics and tubulin polymerization inhibitors[3]. Reductive amination of the aldehyde provides the necessary secondary amine linkages.

-

Triazolopyridine Synthesis : Through reaction with hydrazine, picolinaldehydes form hydrazones that undergo oxidative cyclization (often catalyzed by Vanadium-dependent haloperoxidases) to yield [1,2,3]triazolo[1,5-a]pyridines. These are vital diazo precursors in chemocatalysis[4].

-

Transition Metal Ligands : Condensation with primary amines (e.g., o-phenylenediamine) yields Schiff bases. These bidentate nitrogen ligands readily coordinate with Ruthenium ( RuCl3 ) to form robust oxidation catalysts used in the transformation of secondary alcohols to ketones.

Downstream functionalization pathways of 3-Chloro-6-methylpicolinaldehyde in drug and ligand design.

Standardized Experimental Protocols

To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progression.

Protocol A: Synthesis via MnO₂ Oxidation

Objective: Convert 3-chloro-6-methylpyridin-2-ylmethanol to 3-chloro-6-methylpicolinaldehyde.

-

Setup: In an oven-dried round-bottom flask, dissolve 10.0 mmol of the picolyl alcohol in 50 mL of anhydrous dichloromethane (DCM).

-

Reagent Addition: Add 100.0 mmol (10 equivalents) of activated MnO2 . Causality note: A large excess is required because the reaction is surface-area dependent, not stoichiometric.

-

Reaction & Monitoring: Stir vigorously at room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). Self-Validation Checkpoint: The starting alcohol (lower Rf ) will disappear, replaced by a highly UV-active spot (higher Rf ) corresponding to the aldehyde. Complete conversion typically takes 4–12 hours.

-

Workup: Filter the black suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the pad thoroughly with excess DCM (3 × 20 mL).

-

Isolation: Concentrate the filtrate under reduced pressure. The lack of aqueous workup prevents the loss of the water-soluble pyridine product and avoids severe emulsion formation.

Protocol B: Reductive Amination for Drug Scaffolds

Objective: Couple 3-chloro-6-methylpicolinaldehyde with a primary amine.

-

Imine Formation: Dissolve 5.0 mmol of the aldehyde and 5.2 mmol of the primary amine in 25 mL of 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours. Self-Validation Checkpoint: A subtle color shift (often yellowing) indicates successful imine formation.

-

Reduction: Add 7.5 mmol (1.5 eq) of Sodium triacetoxyborohydride ( NaBH(OAc)3 ). Causality note: NaBH(OAc)3 is chosen over NaBH4 because its electron-withdrawing acetate groups attenuate hydride donation, ensuring selective reduction of the iminium ion without reducing unreacted aldehyde back to the alcohol.

-

Quench & Workup: After 12 hours, quench the reaction with 20 mL of saturated aqueous NaHCO3 . Self-Validation Checkpoint: Gas evolution ( CO2 ) will occur as the acetic acid byproduct is neutralized. Extract with DCM (3 × 15 mL). The basic aqueous layer ensures the newly formed secondary amine is fully partitioned into the organic phase.

References

-

Title : PubChemLite - 3-chloro-6-methylpicolinaldehyde (C7H6ClNO) | Source : uni.lu | URL : 1

-

Title : 1060810-01-6_3-chloro-6-methylpyridine-2-carbaldehyde | Source : chemsrc.com | URL : 2

-

Title : Novel Piperazinediones as Antitumor Agents | Source : Anticancer Research | URL :3

-

Title : Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation | Source : ChemRxiv | URL : 4

-

Title : Ruthenium Oxidation Complexes | Source : ethernet.edu.et | URL :

Sources

- 1. PubChemLite - 3-chloro-6-methylpicolinaldehyde (C7H6ClNO) [pubchemlite.lcsb.uni.lu]

- 2. 1060810-01-6_3-chloro-6-methylpyridine-2-carbaldehydeCAS号:1060810-01-6_3-chloro-6-methylpyridine-2-carbaldehyde【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. chemrxiv.org [chemrxiv.org]

Whitepaper: The Discovery, Synthesis, and Application of 3-Chloro-6-methylpicolinaldehyde in Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 3-Chloro-6-methylpicolinaldehyde (CAS: 1060810-01-6) has emerged as a highly versatile, privileged scaffold[1].

The structural architecture of this molecule offers a trifecta of synthetic utility:

-

The Pyridine Core: Acts as a robust hydrogen-bond acceptor, crucial for interacting with kinase hinge regions and GPCR binding pockets.

-

The 3-Chloro and 6-Methyl Substituents: The electron-withdrawing chlorine atom lowers the basicity (pKa) of the pyridine nitrogen, which can improve membrane permeability and reduce hERG liability. The 6-methyl group provides strategic steric bulk, blocking metabolic oxidation at the C6 position and locking the conformation of downstream functional groups[1].

-

The 2-Carboxaldehyde Moiety: A highly reactive electrophilic center, perfectly primed for late-stage functionalization via reductive amination, Wittig olefination, or heterocyclic condensation[2].

This technical guide provides a comprehensive, field-proven framework for the synthesis, analytical validation, and application of 3-chloro-6-methylpicolinaldehyde.

Physicochemical Profiling & Structural Informatics

Accurate physicochemical data is critical for predicting solubility, reactivity, and downstream purification strategies. The table below summarizes the core informatics for 3-chloro-6-methylpicolinaldehyde[1][3][4].

| Property | Value |

| Chemical Name | 3-Chloro-6-methylpyridine-2-carbaldehyde |

| CAS Registry Number | 1060810-01-6 |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

| Monoisotopic Mass | 155.01325 Da |

| SMILES | CC1=NC(=C(C=C1)Cl)C=O |

| InChIKey | WIIVFNPYTNAFBN-UHFFFAOYSA-N |

| Predicted XLogP | 1.7 |

Strategic Synthesis & Scale-Up Protocols

As a Senior Application Scientist, it is imperative to design synthetic routes that are not only high-yielding but also self-validating and scalable. Below are the two primary methodologies for synthesizing this scaffold, complete with the mechanistic causality behind each experimental choice.

Method A: Selective Oxidation of the Pyridyl Methanol (Preferred Route)

Causality & Rationale: Pyridyl methanols are highly sensitive to over-oxidation. Aggressive oxidants like Jones reagent (CrO₃/H₂SO₄) often lead to complexation with the pyridine nitrogen and over-oxidation to the corresponding picolinic acid. Swern oxidation is effective but requires cryogenic conditions (-78 °C) and generates toxic dimethyl sulfide.

Therefore, Activated Manganese Dioxide (MnO₂) is the reagent of choice[2]. It is a mild, heterogeneous oxidant that selectively oxidizes allylic, benzylic, and pyridylic alcohols to aldehydes through a single-electron transfer radical mechanism on the solid surface, strictly preventing over-oxidation.

Step-by-Step Protocol:

-

Preparation: Dissolve 1.0 equivalent of (3-chloro-6-methylpyridin-2-yl)methanol in anhydrous dichloromethane (DCM) at a concentration of 0.2 M under an inert argon atmosphere.

-

Oxidation: Add 10.0 equivalents of activated MnO₂ (Sigma-Aldrich, ~85% active). Expert Insight: The large excess is required because the reaction is strictly surface-area dependent.

-

Reaction Monitoring: Stir the black suspension vigorously at room temperature (20–25 °C) for 12–16 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS until the starting material is completely consumed.

-

Workup (Self-Validating): Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with excess DCM and EtOAc.

-

Isolation: Concentrate the filtrate in vacuo to yield 3-chloro-6-methylpicolinaldehyde as a pale yellow solid. The purity is typically >95% at this stage, requiring no further column chromatography.

Method B: Directed ortho-Metalation (DoM) and Formylation

Causality & Rationale: The inductive electron-withdrawing effect of the C3-chlorine makes the C2-proton of 3-chloro-6-methylpyridine highly acidic. However, using standard alkyllithium reagents (like n-BuLi) or standard bases (like LDA) often results in nucleophilic addition into the electron-deficient pyridine ring (Chichibabin-type side reactions). To circumvent this, Lithium tetramethylpiperidide (LiTMP) —a highly sterically hindered, non-nucleophilic base—is utilized to achieve clean deprotonation at C2.

Step-by-Step Protocol:

-

Metalation: Cool a solution of 3-chloro-6-methylpyridine (1.0 equiv) in anhydrous THF to -78 °C. Dropwise add freshly prepared LiTMP (1.1 equiv). Stir for 1 hour to ensure complete formation of the lithiated intermediate.

-

Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) dropwise. The DMF acts as the formylating agent.

-

Quench & Extraction: Stir for 30 minutes at -78 °C, then slowly warm to room temperature. Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x), wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

Mechanistic and Workflow Visualization

Synthetic routes for 3-Chloro-6-methylpicolinaldehyde via oxidation and directed metalation.

Downstream Applications in Drug Discovery

The primary utility of 3-chloro-6-methylpicolinaldehyde lies in its ability to rapidly generate diverse chemical libraries through Reductive Amination .

By condensing the aldehyde with various primary or secondary amines, medicinal chemists can synthesize substituted aminomethylpyridines. These motifs are highly prized in the development of Kinase Inhibitors . The aminomethyl linker provides rotational flexibility and acts as a basic center to improve aqueous solubility, while the pyridine ring engages the kinase hinge region via hydrogen bonding.

Reductive amination workflow utilizing 3-Chloro-6-methylpicolinaldehyde in scaffold design.

Analytical Validation

To ensure scientific integrity, the synthesized batch must be validated through a self-consistent analytical framework before downstream use:

-

¹H NMR (400 MHz, CDCl₃): The diagnostic hallmark of success is the appearance of a sharp singlet at ~10.1 ppm , corresponding to the highly deshielded aldehyde proton. The pyridine core will present two distinct doublets (ortho-coupling, J ≈ 8.0 Hz) around 7.2–7.7 ppm. The C6-methyl group will appear as a sharp singlet at ~2.6 ppm .

-

LC-MS (ESI+): The compound will exhibit a strong [M+H]⁺ ion at m/z 156.0 . Due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes), the mass spectrum will display a characteristic 3:1 isotopic cluster at m/z 156.0 and 158.0, confirming the retention of the halogen[1].

References

-

PubChemLite Database. "3-chloro-6-methylpicolinaldehyde (C7H6ClNO)". Université du Luxembourg. 1

-

CymitQuimica. "3-Chloro-6-methylpicolinaldehyde Properties". 3

-

ChemScene / Chemikart. "3-Chloro-6-methylpicolinaldehyde Manufacturer Data".

-

BidePharm. "Patent References for 3-Chloro-6-methylpicolinaldehyde Synthesis (JP2017/25014)". 2

Sources

- 1. PubChemLite - 3-chloro-6-methylpicolinaldehyde (C7H6ClNO) [pubchemlite.lcsb.uni.lu]

- 2. CAS:206181-90-0, 3-氯吡啶-2-甲醛-毕得医药 [bidepharm.com]

- 3. 3-Chloro-6-methylpicolinaldehyde | CymitQuimica [cymitquimica.com]

- 4. 1060810-01-6_3-chloro-6-methylpyridine-2-carbaldehydeCAS号:1060810-01-6_3-chloro-6-methylpyridine-2-carbaldehyde【结构式 性质 英文】 - 化源网 [chemsrc.com]

3-Chloro-6-methylpicolinaldehyde: IUPAC Nomenclature, Synthesis, and Applications in Drug Discovery

Executive Summary

In the landscape of modern drug discovery, highly functionalized pyridine derivatives serve as privileged scaffolds for developing novel therapeutics. 3-Chloro-6-methylpicolinaldehyde is a critical heterocyclic building block that offers orthogonal reactivity sites for structural diversification. This technical guide provides an in-depth analysis of its chemical identity, exact IUPAC nomenclature, mechanistic synthesis pathways, and downstream applications in medicinal chemistry.

Chemical Identity and Physicochemical Profiling

The systematic IUPAC name for 3-chloro-6-methylpicolinaldehyde is 3-chloro-6-methylpyridine-2-carbaldehyde (interchangeably referred to as 3-chloro-6-methylpyridine-2-carboxaldehyde)[1]. The nomenclature dictates that the pyridine ring is the parent structure, with the aldehyde (carbaldehyde) group taking priority at the C2 position. Consequently, the chlorine atom is located at the C3 position, and the methyl group is located at the C6 position.

To facilitate compound tracking and computational chemistry workflows, the quantitative physicochemical properties of this building block are summarized below[1],[2]:

| Property | Value |

| IUPAC Name | 3-chloro-6-methylpyridine-2-carbaldehyde |

| CAS Registry Number | 1060810-01-6 |

| Molecular Formula | C7H6ClNO |

| Molecular Weight | 155.58 g/mol |

| Exact Mass (Monoisotopic) | 155.013 Da |

| SMILES String | CC1=NC(=C(C=C1)Cl)C=O |

| Predicted XLogP | 1.7 |

Mechanistic Synthetic Pathways

The synthesis of 3-chloro-6-methylpicolinaldehyde typically relies on two primary retrosynthetic disconnections: the oxidation of a methyl group or the reduction of a nitrile. Understanding the causality behind reagent selection is paramount for optimizing yield and regioselectivity.

Route A: Selenium Dioxide Oxidation

The direct oxidation of 3-chloro-2,6-dimethylpyridine (CAS: 2405-06-3) using selenium dioxide (SeO₂) is a classical approach[3],[4]. SeO₂ selectively oxidizes methyl groups situated α to the pyridine nitrogen. However, this substrate presents a regiochemical challenge: both the C2 and C6 methyl groups are α to the nitrogen.

-

Causality & Expert Insight: The C2 methyl group is highly sterically hindered by the adjacent C3 chlorine atom. While electronic activation favors oxidation at both sites, the steric clash often leads to poor regioselectivity and sluggish reaction kinetics. Furthermore, over-oxidation to the corresponding picolinic acid is a common side reaction, making purification difficult.

Route B: Controlled Nitrile Reduction (Preferred Method)

A more reliable and high-yielding approach is the controlled reduction of 3-chloro-6-methylpicolinonitrile (CAS: 894074-81-8) using Diisobutylaluminium hydride (DIBAL-H)[5],[6].

-

Causality & Expert Insight: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) would reduce the nitrile entirely to a primary amine. DIBAL-H, however, is a bulky, electrophilic reducing agent. When utilized at cryogenic temperatures (-78 °C), DIBAL-H delivers a single hydride to the nitrile carbon, forming a stable imine-aluminum complex. This intermediate is robust and resists further reduction. Upon quenching with an aqueous acid, the complex hydrolyzes cleanly to the desired aldehyde[6],[7].

Caption: Synthetic pathways to 3-Chloro-6-methylpicolinaldehyde.

Detailed Experimental Protocol: Nitrile Reduction via DIBAL-H

To ensure a self-validating and reproducible workflow, the following protocol details the DIBAL-H reduction of 3-chloro-6-methylpicolinonitrile. Strict adherence to anhydrous conditions is mandatory, as trace moisture will prematurely quench the pyrophoric DIBAL-H reagent[6].

Step-by-Step Methodology

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Argon.

-

Substrate Solvation: Dissolve 1.0 equivalent of 3-chloro-6-methylpicolinonitrile in anhydrous Toluene (to achieve a 0.2 M concentration).

-

Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

-

Reagent Addition: Slowly add 1.2 equivalents of DIBAL-H (1.0 M solution in Toluene) dropwise via a syringe pump over 30 minutes. Maintain the internal temperature below -70 °C to prevent over-reduction to the amine.

-

Reaction Monitoring (Validation Step): Stir the mixture at -78 °C for 2 hours. Extract a 0.1 mL aliquot, quench it in 1M HCl, extract with ethyl acetate, and analyze via TLC (Hexanes/EtOAc 3:1). The disappearance of the nitrile spot confirms the complete formation of the imine-aluminum complex[7].

-

Quenching & Hydrolysis: Carefully add ethyl acetate (2 mL) to quench any unreacted DIBAL-H. Subsequently, pour the cold reaction mixture into a vigorously stirring saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) or 1M Citric Acid[7]. Stir for 1–2 hours at room temperature until the gelatinous aluminum emulsion breaks into two clear phases.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography to yield pure 3-chloro-6-methylpyridine-2-carbaldehyde.

Downstream Functionalization in Drug Development

In medicinal chemistry, 3-chloro-6-methylpicolinaldehyde is highly valued because it provides three distinct vectors for structural elaboration, allowing for the rapid generation of structure-activity relationship (SAR) libraries[6],[8].

-

C2-Aldehyde Reactivity: The formyl group is primed for reductive aminations with primary or secondary amines using NaBH(OAc)₃, yielding functionalized picolylamines. It also readily undergoes Wittig olefinations to extend the carbon framework.

-

C3-Chloro Reactivity: The chlorine atom at the C3 position is electronically activated by the electron-withdrawing pyridine ring. It serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings with boronic acids) or Nucleophilic Aromatic Substitution (SNAr) under thermal conditions.

-

C6-Methyl Group: While generally unreactive under mild conditions, the C6 methyl group provides essential steric bulk that can lock the conformation of the pyridine ring in the target drug molecule, while simultaneously increasing the overall lipophilicity (LogP).

Caption: Downstream functionalization logic for drug development.

References

-

PubChem - 3-chloro-6-methylpicolinaldehyde (CID 72212284). Structural Information and Computed Properties.[Link]

-

ChemSrc - 1060810-01-6 3-chloro-6-methylpyridine-2-carbaldehyde. Physicochemical properties.[Link]

-

PubChem - 3-Chloro-2,6-dimethylpyridine (CID 588176). Precursor Chemical Identity.[Link]

-

SciSpace - Illuminating the unknown: development of emission-ratiometric, Zn(II)-selective fluorescent probes. DIBAL-H Nitrile Reduction Quenching Protocols.[Link]

-

VDOC.PUB - Privileged Structures In Drug Discovery: Medicinal Chemistry And Synthesis. Structural diversification of heterocyclic scaffolds.[Link]

Sources

- 1. PubChemLite - 3-chloro-6-methylpicolinaldehyde (C7H6ClNO) [pubchemlite.lcsb.uni.lu]

- 2. 1060810-01-6_3-chloro-6-methylpyridine-2-carbaldehydeCAS号:1060810-01-6_3-chloro-6-methylpyridine-2-carbaldehyde【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. 3-Chloro-2,6-dimethylpyridine | C7H8ClN | CID 588176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylpyridine | High-Purity Reagent | Supplier [benchchem.com]

- 5. achmem.com [achmem.com]

- 6. 4-Fluoro-2-formylpyridine | 1060809-18-8 | Benchchem [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. vdoc.pub [vdoc.pub]

3-Chloro-6-methylpicolinaldehyde: Structural Encoding, Physicochemical Profiling, and Synthetic Methodologies

A Technical Whitepaper for Medicinal Chemists and Process Scientists

Executive Summary

In the landscape of modern drug discovery, heterocyclic building blocks dictate the pharmacokinetic and pharmacodynamic success of small-molecule therapeutics. As a Senior Application Scientist, I frequently utilize 3-Chloro-6-methylpicolinaldehyde (CAS 1060810-01-6) [1] in the design of novel kinase inhibitors and GPCR modulators. This bifunctional scaffold offers a highly specific combination of features: an electrophilic formyl group primed for derivatization, a sterically demanding ortho-chlorine that dictates spatial conformation, and a lipophilic methyl anchor that enhances target-pocket affinity.

This whitepaper provides an authoritative breakdown of its structural encoding (SMILES), physicochemical properties, and a self-validating synthetic protocol designed for high-yield, chemoselective production.

Structural Encoding: SMILES Elucidation

In cheminformatics, accurate structural encoding is the foundation of in silico screening and molecular docking. Commercial vendor databases occasionally provide the uppercase Kekulé SMILES string O=CC1=NC(C)=CC=C1Cl[2]. While human-readable, this rigid double-bond assignment can cause parsing ambiguities and valency errors in automated high-throughput screening (HTS) pipelines.

To ensure computational integrity, the canonical OpenSMILES specification [1] mandates the use of lowercase letters to denote aromaticity. The robust, universally parsed string is: O=Cc1nc(C)ccc1Cl.

Mechanistic Breakdown of the SMILES String:

-

O=C: The electrophilic aldehyde carbonyl.

-

c1: The C2 carbon of the aromatic pyridine ring, initiating the ring closure index (1).

-

n: The aromatic pyridine nitrogen.

-

c(C): The C6 aromatic carbon bearing the methyl branch (C).

-

ccc: The C5 and C4 aromatic carbons.

-

c1Cl: The C3 aromatic carbon bearing the chlorine atom, closing the ring at index 1.

Mapping the canonical OpenSMILES string to the molecular topology of the target compound.

Physicochemical Properties & Computational Profiling

Understanding the baseline metrics of 3-Chloro-6-methylpicolinaldehyde is critical for predicting its behavior in subsequent synthetic steps and biological assays.

| Property | Value | Source / Method |

| Chemical Name | 3-Chloro-6-methylpicolinaldehyde | Standard IUPAC |

| CAS Registry Number | 1060810-01-6 | Vendor Data[1] |

| Molecular Formula | C7H6ClNO | Vendor Data[3] |

| Molecular Weight | 155.58 g/mol | Calculated |

| Canonical SMILES | O=Cc1nc(C)ccc1Cl | OpenSMILES [1] |

| Vendor SMILES | O=CC1=NC(C)=CC=C1Cl | Arctom Scientific[2] |

| Topological Polar Surface Area | 29.9 Ų | Computed (N: 12.9, O: 17.0) |

| H-Bond Donors / Acceptors | 0 / 2 | Computed |

Synthetic Methodologies: A Self-Validating Protocol

Synthesizing 3-Chloro-6-methylpicolinaldehyde from its precursor, (3-chloro-6-methylpyridin-2-yl)methanol, requires rigorous chemoselectivity. The oxidation must arrest precisely at the aldehyde stage. Utilizing harsh, chromium-based oxidants (e.g., Jones reagent) risks over-oxidation to the carboxylic acid and often results in poor yields due to the basicity of the pyridine nitrogen complexing with the metal.

Therefore, the Swern Oxidation [2] is the method of choice. It provides mild, highly chemoselective conditions that are well-tolerated by heterocyclic rings.

Self-validating Swern oxidation workflow for synthesizing 3-Chloro-6-methylpicolinaldehyde.

Step-by-Step Swern Oxidation Protocol

-

Electrophile Activation : To a flame-dried round-bottom flask under an inert Argon atmosphere, add anhydrous CH₂Cl₂ and oxalyl chloride (1.2 eq). Cool the system to -78 °C. Slowly add anhydrous DMSO (2.4 eq) dropwise.

-

Causality: Maintaining -78 °C is critical; it prevents the explosive thermal decomposition of the highly reactive chlorodimethylsulfonium chloride intermediate.

-

-

Substrate Addition : Dissolve the starting material, (3-chloro-6-methylpyridin-2-yl)methanol (1.0 eq), in a minimal volume of anhydrous CH₂Cl₂ and add dropwise to the activated complex. Stir for 30 minutes.

-

Causality: This duration allows the primary alcohol to completely attack the activated sulfur species, forming the requisite alkoxysulfonium ylide.

-

-

Base-Promoted Elimination : Add triethylamine (5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.

-

Causality: The amine base deprotonates the intermediate, triggering an intramolecular rearrangement that yields the target aldehyde alongside volatile dimethyl sulfide (DMS) gas.

-

-

Quench & Workup : Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Built-in Quality Control (Self-Validation)

A robust protocol must be self-validating. To confirm the success of this synthesis, execute the following analytical checks:

-

TLC Monitoring : The product aldehyde will run significantly higher (less polar) than the starting alcohol in a 3:1 Hexanes/EtOAc solvent system.

-

¹H NMR (CDCl₃) : The defining metric of success is the appearance of a highly deshielded singlet at ~10.1 ppm , corresponding to the formyl proton (-CHO). The complete disappearance of the broad hydroxyl peak (~4.0 ppm) confirms 100% conversion.

-

LC-MS : Confirm the molecular ion peak at m/z 156.0 [M+H]⁺ .

Applications in Drug Discovery

The utility of 3-Chloro-6-methylpicolinaldehyde lies in its precisely tuned reactivity. The aldehyde acts as an electrophilic hub, readily undergoing reductive aminations with primary or secondary amines to generate diverse, sp³-rich libraries.

Mechanistically, the 3-chloro substituent forces the formyl group out of coplanarity with the pyridine ring due to steric clash. This altered trajectory dictates the stereochemical outcome of nucleophilic attacks. Furthermore, the 6-methyl group provides a lipophilic anchor that frequently occupies hydrophobic sub-pockets (e.g., kinase hinge regions), drastically improving the binding affinity of the final Active Pharmaceutical Ingredient (API).

References

-

Title: OpenSMILES Specification Source: Daylight Chemical Information Systems / OpenSMILES URL: [Link]

-

Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley Online Library URL: [Link]

-

Title: 3-chloro-6-methylpicolinaldehyde Product Detail Source: AOBChem USA URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Derivatization of 3-Chloro-6-methylpicolinaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Executive Summary & Mechanistic Rationale

The 3-chloro-6-methylpicolinaldehyde scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, agrochemicals, and complex multidentate ligands.

While direct oxidation of 2,6-dimethylpyridines (e.g., using SeO2 ) is a classical approach to picolinaldehydes, applying this to 3-chloro-2,6-dimethylpyridine often results in poor regioselectivity and over-oxidation due to the competing electronic effects of the C-3 chlorine atom. To achieve absolute regiocontrol , this application note details a highly reliable, three-step de novo assembly relying on a chemoselective halogen-metal exchange strategy [2].

By intentionally installing a bromine atom at the C-2 position and a chlorine atom at the C-3 position, we exploit the massive kinetic difference between Br–Li and Cl–Li exchange rates. At cryogenic temperatures (-78 °C), n -butyllithium exclusively targets the C-2 bromine, generating a localized organolithium species that is subsequently trapped by anhydrous DMF to yield the target aldehyde [3].

Retrosynthetic Pathway & Workflow

Retrosynthetic and forward synthetic workflow for 3-chloro-6-methylpicolinaldehyde.

Step-by-Step Experimental Protocols

Step 1: Regioselective Chlorination

The C-3 position of 6-methylpyridin-2(1H)-one is highly activated toward electrophilic aromatic substitution due to the synergistic ortho-directing effect of the pyridone oxygen [1].

-

Setup: In a 500 mL round-bottom flask, dissolve 6-methylpyridin-2(1H)-one (100 mmol, 10.9 g) in anhydrous DMF (150 mL).

-

Addition: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (NCS) (105 mmol, 14.0 g) portionwise over 30 minutes to control the exotherm.

-

Reaction: Remove the ice bath and heat the mixture to 50 °C for 4 hours.

-

Workup: Pour the mixture into ice-cold distilled water (500 mL). Extract with Ethyl Acetate ( 3×150 mL). Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate in vacuo.

-

Purification: Recrystallize from ethanol to afford 3-chloro-6-methylpyridin-2(1H)-one as an off-white solid.

Step 2: Bromodehydroxylation

-

Setup: Suspend 3-chloro-6-methylpyridin-2(1H)-one (80 mmol, 11.5 g) in anhydrous toluene (120 mL) under an argon atmosphere.

-

Addition: Add Phosphorus oxybromide ( POBr3 ) (120 mmol, 34.4 g) in one portion.

-

Reaction: Equip the flask with a reflux condenser and heat to 110 °C for 6 hours. The suspension will gradually turn into a homogeneous dark solution.

-

Workup: Cool the reaction to 0 °C and carefully quench by dropwise addition of ice water. Neutralize the aqueous layer to pH 7-8 using saturated aqueous NaHCO3 . Extract with Dichloromethane (DCM) ( 3×100 mL).

-

Purification: Pass the organic layer through a short silica plug (eluting with DCM) to yield 2-bromo-3-chloro-6-methylpyridine .

Step 3: Cryogenic Halogen-Metal Exchange & Formylation

Note: This step requires strictly anhydrous conditions. Flame-dry all glassware.

-

Setup: Dissolve 2-bromo-3-chloro-6-methylpyridine (50 mmol, 10.3 g) in anhydrous THF (150 mL) under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n -butyllithium (2.5 M in hexanes, 55 mmol, 22.0 mL) dropwise via syringe pump over 20 minutes. Maintain the internal temperature below -70 °C. Stir for exactly 30 minutes.

-

Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (75 mmol, 5.8 mL) dropwise. Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

-

Workup: Quench the reaction with saturated aqueous NH4Cl (50 mL). Extract with Ethyl Acetate ( 3×100 mL). Wash with brine, dry over MgSO4 , and concentrate.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc, 9:1) to yield 3-chloro-6-methylpicolinaldehyde as a pale yellow oil that solidifies upon standing in the refrigerator.

Synthesis of Key Derivatives

To demonstrate the utility of the synthesized scaffold, the following derivatization protocols are provided for downstream drug discovery applications.

Protocol A: Wittig Olefination (Synthesis of 3-chloro-6-methyl-2-vinylpyridine)

-

Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF at 0 °C.

-

Add potassium tert-butoxide ( t -BuOK, 1.1 equiv) and stir for 30 min until a bright yellow ylide solution forms.

-

Add 3-chloro-6-methylpicolinaldehyde (1.0 equiv) dropwise. Stir at room temperature for 2 hours.

-

Quench with water, extract with diethyl ether, and purify via silica gel chromatography to isolate the vinyl derivative.

Protocol B: Reductive Amination (Synthesis of Secondary Amines)

-

Combine 3-chloro-6-methylpicolinaldehyde (1.0 equiv) and a primary amine (e.g., benzylamine, 1.1 equiv) in 1,2-dichloroethane (DCE).

-

Add glacial acetic acid (1.0 equiv) and stir for 1 hour at room temperature to form the imine intermediate.

-

Add Sodium triacetoxyborohydride ( NaBH(OAc)3 , 1.5 equiv) portionwise. Stir for 12 hours.

-

Quench with saturated aqueous NaHCO3 , extract with DCM, and purify to obtain the corresponding secondary amine.

Quantitative Data & Analytical Characterization

The following table summarizes the expected yields, reaction times, and key diagnostic 1H NMR shifts (in CDCl3 ) utilized to track the progression of the synthesis.

| Compound | Yield (%) | Reaction Time (h) | Key 1H NMR Shifts (400 MHz, CDCl3 , ppm) |

| 3-Chloro-6-methylpyridin-2(1H)-one | 82 | 4.0 | 7.45 (d, J=7.5 Hz, 1H), 6.10 (d, J=7.5 Hz, 1H), 2.35 (s, 3H) |

| 2-Bromo-3-chloro-6-methylpyridine | 78 | 6.0 | 7.60 (d, J=8.0 Hz, 1H), 7.10 (d, J=8.0 Hz, 1H), 2.50 (s, 3H) |

| 3-Chloro-6-methylpicolinaldehyde | 85 | 1.5 | 10.15 (s, 1H, CHO) , 7.75 (d, J=8.1 Hz, 1H), 7.25 (d, J=8.1 Hz, 1H), 2.60 (s, 3H) |

Troubleshooting & Causality (E-E-A-T Insights)

As an Application Scientist, ensuring the reproducibility of this workflow requires understanding the "why" behind specific reagent choices and physical conditions:

-

Why use POBr3 instead of the more common POCl3 ? If POCl3 were used, the intermediate would be 2,3-dichloro-6-methylpyridine. Differentiating between two adjacent chlorine atoms during lithiation is nearly impossible and leads to complex mixtures. By using POBr3 , we install a bromide at C-2. The activation energy for Br–Li exchange is significantly lower than for Cl–Li exchange [2]. This kinetic disparity allows n -BuLi to exclusively metalate the C-2 position, leaving the C-3 chlorine perfectly intact.

-

Why strict temperature control at -78 °C? Pyridine rings are highly electron-deficient. If the halogen-metal exchange is conducted at warmer temperatures (e.g., -40 °C or above), n -BuLi will act as a nucleophile rather than a base/exchange agent, attacking the pyridine ring directly (Chichibabin-type addition). Furthermore, warmer temperatures promote the "halogen dance" rearrangement, where the lithium atom migrates to adjacent carbons to find the most thermodynamically stable position [2].

-

Why use n -BuLi instead of t -BuLi? While t -BuLi is a stronger exchange agent, it requires two equivalents (one for the exchange, one to destroy the resulting t -butyl bromide to prevent alkylation). n -BuLi requires only one equivalent and generates unreactive 1-bromobutane as a byproduct, resulting in a cleaner crude profile for this specific substrate [3].

References

-

meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines Organic Syntheses URL:[Link]

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines The Journal of Organic Chemistry URL:[Link]

-

Selective monolithiation of 2,5-dibromopyridine with butyllithium ResearchGate URL:[Link]

The Synthetic Versatility of 3-Chloro-6-methylpicolinaldehyde: A Guide to Key Transformations

Introduction: A Versatile Heterocyclic Building Block

3-Chloro-6-methylpicolinaldehyde is a valuable bifunctional heterocyclic compound that serves as a versatile building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its structure incorporates two key reactive handles: an aldehyde group, amenable to a wide array of nucleophilic additions and condensation reactions, and a chloro-substituent on the pyridine ring, which can participate in various cross-coupling reactions or nucleophilic aromatic substitutions. This unique combination allows for the sequential or orthogonal functionalization of the molecule, providing a robust platform for the construction of complex molecular architectures. This guide provides detailed application notes and protocols for several key classes of reactions involving 3-Chloro-6-methylpicolinaldehyde, offering insights into the underlying principles and practical execution for researchers in drug development and chemical synthesis.

Reactions at the Aldehyde Functionality

The aldehyde group is a primary site for transformations aimed at extending the carbon skeleton or introducing nitrogen-containing functionalities.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound.[1][2] This reaction is typically catalyzed by a weak base and proceeds through a nucleophilic addition followed by dehydration.[3] The resulting α,β-unsaturated products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[2]

Causality of Experimental Choices:

-

Catalyst: A weak base, such as piperidine or ammonium acetate, is employed to deprotonate the active methylene compound, generating a nucleophilic enolate.[2][3] Stronger bases are avoided to prevent self-condensation of the aldehyde.

-

Solvent: While various organic solvents can be used, greener protocols increasingly utilize aqueous media or solvent-free conditions, which can be highly effective and environmentally benign.[1][2]

-

Temperature: The reaction is often conducted at room temperature or with gentle heating to drive the dehydration step to completion.

Sources

Application Note: Dual-Functionalization Workflows for 3-Chloro-6-methylpicolinaldehyde in Drug Discovery

Introduction & Scientific Rationale

3-Chloro-6-methylpicolinaldehyde (CAS 1060810-01-6) is a highly versatile, dual-functionalized heterocyclic building block[1]. In modern drug discovery, pyridine scaffolds are ubiquitous, and the orthogonal reactivity of this specific molecule makes it an invaluable intermediate. It possesses two primary sites for derivatization:

-

The C2-Aldehyde: Highly electrophilic and primed for condensation reactions, particularly reductive aminations to generate picolylamine pharmacophores[2].

-

The C3-Chloride: A challenging but viable site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to build complex biaryl or heteroaryl architectures[3].

This application note provides field-proven, step-by-step protocols for exploiting both reactive sites, detailing the mechanistic causality behind each experimental choice to ensure a self-validating, reproducible workflow.

Electrophilic Functionalization: Reductive Amination at C2

Reductive amination of functionalized picolinaldehydes is frequently utilized in the synthesis of epigenetic modulators, such as PRMT5 inhibitors, and various kinase inhibitors[2]. The presence of the adjacent 3-chloro group exerts mild steric hindrance but enhances the electrophilicity of the aldehyde.

Protocol: Synthesis of Picolylamine Derivatives

Objective: To selectively form a secondary amine without over-reducing the starting aldehyde.

Reagents:

-

3-Chloro-6-methylpicolinaldehyde (1.0 equiv)

-

Primary Amine (R-NH₂, 1.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

-

Glacial acetic acid (AcOH, 1.0 equiv)

-

Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Imine Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-chloro-6-methylpicolinaldehyde and the primary amine in anhydrous DCE (0.2 M concentration).

-

Acid Catalysis: Add glacial acetic acid (1.0 equiv) dropwise.

-

Causality: The mild acid catalyzes the dehydration step, driving the equilibrium toward the highly electrophilic iminium ion intermediate.

-

-

Pre-Stirring: Stir the mixture at room temperature for 1–2 hours. Do not add the reducing agent yet.

-

Causality: Allowing complete conversion to the iminium ion prevents the premature reduction of the starting aldehyde into 3-chloro-6-methyl-2-pyridinemethanol.

-

-

Selective Reduction: Add NaBH(OAc)₃ portion-wise over 10 minutes.

-

Causality: NaBH(OAc)₃ is a mild, sterically bulky reducing agent that selectively reduces protonated imines/iminium ions over unreacted aldehydes, ensuring high chemoselectivity.

-

-

Completion & Quench: Stir for 12 hours at room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases.

-

Workup: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Workflow of the reductive amination of 3-chloro-6-methylpicolinaldehyde.

Nucleophilic Aromatic Substitution: Suzuki-Miyaura Cross-Coupling at C3

The 3-chloropyridine motif is notoriously sluggish toward oxidative addition compared to its 2- or 4-chloro counterparts due to a lack of direct resonance activation from the pyridine nitrogen[4]. Standard ligand-free aqueous conditions often fail or yield <10% product[4]. However, utilizing electron-rich, sterically demanding Buchwald ligands (e.g., SPhos, RuPhos) coupled with Pd(OAc)₂ overcomes this high activation barrier[3][5].

Protocol: C3-Arylation via Suzuki-Miyaura Coupling

Objective: To achieve high-yield carbon-carbon bond formation at the deactivated C3-chloro position.

Reagents:

-

3-Chloro-6-methylpicolinaldehyde (1.0 equiv)

-

Arylboronic acid (Ar-B(OH)₂, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos or RuPhos ligand (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

1,4-Dioxane / Degassed Water (4:1 v/v)

Step-by-Step Methodology:

-

Reagent Loading: To a flame-dried Schlenk flask, add 3-chloro-6-methylpicolinaldehyde, the arylboronic acid, and K₃PO₄.

-

Catalyst Pre-mixing: In a separate, argon-purged vial, dissolve Pd(OAc)₂ and the Buchwald ligand (SPhos or RuPhos) in 2 mL of anhydrous 1,4-dioxane.

-

Causality: Pre-mixing the palladium source with the phosphine ligand ensures the quantitative formation of the active L₂Pd(0) catalytic species before exposure to the challenging C-Cl bond[3].

-

-

Inert Atmosphere Generation: Evacuate and backfill the main Schlenk flask with Argon three times.

-

Causality: Pd(0) intermediates are highly sensitive to oxygen. O₂ exposure leads to rapid catalyst deactivation (formation of Pd black) and promotes unwanted homocoupling of the boronic acid.

-

-

Reaction Initiation: Transfer the catalyst premix into the Schlenk flask. Add the remaining 1,4-dioxane and degassed water.

-

Thermal Activation: Seal the flask and heat to 90–100 °C with vigorous stirring for 12–24 hours.

-

Causality: Elevated temperatures are strictly required to provide the kinetic energy necessary for the oxidative addition of the Pd(0) complex into the inert C(sp²)–Cl bond[3].

-

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry over MgSO₄, concentrate, and purify via column chromatography.

Catalytic cycle for the Suzuki-Miyaura cross-coupling of 3-chloropyridines.

Quantitative Data: Catalyst Optimization

To validate the necessity of the specific reagents chosen in Protocol 3.1, the following table summarizes the optimization landscape for the cross-coupling of unactivated 3-chloropyridines.

Table 1: Catalyst and Condition Optimization for C3-Chloride Cross-Coupling

| Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |

| Pd(OAc)₂ (2 mol%) | None | H₂O/DMF | 60 | <10% | 3-chloropyridines are largely inactive under ligand-free aqueous conditions[4]. |

| Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | Toluene/H₂O | 80 | 25% | Poor oxidative addition due to insufficient electron density on the Pd center. |

| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | Dioxane/H₂O | 100 | 88% | High yield; SPhos facilitates oxidative addition into inert C-Cl bonds[3]. |

| Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | Toluene/H₂O | 80 | 93% | Excellent yield; bulky ligand promotes rapid reductive elimination[5]. |

Sources

- 1. PubChemLite - 3-chloro-6-methylpicolinaldehyde (C7H6ClNO) [pubchemlite.lcsb.uni.lu]

- 2. From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Synthetic Utility of 3-Chloro-6-methylpicolinaldehyde in Advanced Organic Synthesis

Executive Summary

3-Chloro-6-methylpicolinaldehyde (CAS: 1060810-01-6) is a highly versatile, polyfunctional building block utilized in advanced organic synthesis, medicinal chemistry, and catalyst design. Unlike simple pyridine derivatives, this molecule presents a unique triad of orthogonal reactive sites:

-

C2-Carboxaldehyde : A highly electrophilic center primed for reductive amination, Wittig olefination, and Schiff base condensation.

-

C3-Chloro Substituent : An electron-deficient halogen activated for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

-

C6-Methyl Group : A sterically demanding moiety that dictates coordination geometry in ligand design and offers a handle for lateral C-H functionalization.

This application note provides authoritative, field-proven protocols for leveraging these orthogonal reactivity profiles to construct complex active pharmaceutical ingredients (APIs) and sterically tuned transition-metal catalysts.

Structural & Reactivity Profiling

Understanding the causality behind the reactivity of 3-chloro-6-methylpicolinaldehyde is critical for successful synthetic planning.

The electron-withdrawing nature of the pyridine nitrogen, compounded by the C2-aldehyde, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This makes the C3-chloro position exceptionally susceptible to SNAr by soft nucleophiles (e.g., thiols) and hard nucleophiles (e.g., amines)[1]. Conversely, the C6-methyl group provides essential steric bulk. When the aldehyde is converted into an imine (Schiff base), the resulting N,N-bidentate ligand forces transition metals (like Pd or Ru) into specific, highly active coordination geometries, accelerating oxidative addition in cross-coupling reactions[2].

Caption: Orthogonal reactivity sites of 3-Chloro-6-methylpicolinaldehyde enabling divergent synthesis.

Application 1: Design of Sterically Tuned N,N-Bidentate Schiff Base Ligands

Pyridine-2-carboxaldehydes are widely condensed with primary amines to form Schiff base ligands, which are subsequently used to anchor metals like palladium for Suzuki and Sonogashira couplings[3]. The inclusion of the 6-methyl group in 3-chloro-6-methylpicolinaldehyde is strategically valuable: it creates a sterically hindered environment around the metal center, which promotes the formation of highly active monoligated Pd(0) species during catalysis[2].

Protocol: Synthesis of a Bulky N,N-Bidentate Pd(II) Precatalyst

Causality & Experience: The condensation of this specific aldehyde with bulky anilines (e.g., 2,6-diisopropylaniline) can stall at the hemiaminal stage due to the steric clash between the 6-methyl group and the incoming amine. To overcome this, activated 4Å molecular sieves must be used to aggressively drive the equilibrium by sequestering water.

Step-by-Step Methodology:

-

Preparation : Flame-dry a 50 mL Schlenk flask under argon. Add 3-chloro-6-methylpicolinaldehyde (1.0 equiv, 5.0 mmol) and 2,6-diisopropylaniline (1.05 equiv, 5.25 mmol).

-

Solvent & Desiccant : Suspend the reagents in anhydrous ethanol (20 mL). Add 2.0 g of freshly activated 4Å molecular sieves.

-

Condensation : Add a catalytic amount of glacial acetic acid (0.1 equiv). Reflux the mixture at 80 °C for 16 hours.

-

Validation (In-Process) : Monitor by TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active aldehyde spot disappears. For rigorous validation, take an aliquot for 1 H NMR; ensure the diagnostic aldehyde proton ( δ ~10.1 ppm) is replaced by a sharp imine singlet ( δ ~8.4–8.6 ppm).

-

Complexation : Filter the mixture through a pad of Celite to remove the sieves. To the filtrate, add Pd(OAc) 2 (1.0 equiv, 5.0 mmol) and stir at room temperature for 12 hours.

-

Isolation : Concentrate the solvent under reduced pressure. Wash the resulting solid with cold diethyl ether to yield the pure Pd(II)-Schiff base complex as a yellow/orange powder.

Caption: Workflow for the synthesis of sterically tuned Pd-Schiff base catalysts.

Application 2: Late-Stage Functionalization via Reductive Amination

For drug development professionals, the aldehyde moiety serves as an ideal anchor for appending complex amine pharmacophores.

Protocol: Chemoselective Reductive Amination

Causality & Experience: The aldehyde is highly electrophilic. Using a mild reducing agent like Sodium triacetoxyborohydride (NaBH(OAc) 3 ) is critical. Stronger reducing agents (like LiAlH 4 or NaBH 4 in protic solvents) risk premature reduction of the aldehyde to the corresponding alcohol before iminium formation occurs, and may cause unwanted hydrodehalogenation of the C3-chloro group.

Step-by-Step Methodology:

-

Iminium Formation : In a dry round-bottom flask, dissolve 3-chloro-6-methylpicolinaldehyde (1.0 equiv) and a secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

-

Acid Catalysis : Add glacial acetic acid (1.0 equiv) to promote iminium ion formation. Stir at room temperature for 30 minutes.

-

Reduction : Add NaBH(OAc) 3 (1.5 equiv) portion-wise over 10 minutes to control the mild exotherm.

-

Reaction Monitoring : Stir at room temperature for 4–6 hours. Validate completion via LC-MS, looking for the mass of the target tertiary amine ( [M+H]+ ).

-

Workup : Quench the reaction carefully with saturated aqueous NaHCO 3 until gas evolution ceases (pH ~8). Extract with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate.

Application 3: Regiocontrolled SNAr for Fused Heterocycles

The C3-chloro group can be displaced by nucleophiles to build fused heterocyclic systems, such as thienopyridines, which are highly valued in medicinal chemistry[1].

Causality & Experience: The SNAr reaction at the C3 position requires elevated temperatures because the adjacent C2-aldehyde and C6-methyl groups introduce steric hindrance. Using a polar aprotic solvent (like DMF or DMSO) is mandatory to solvate the nucleophile (e.g., sodium methanethiolate) and stabilize the Meisenheimer intermediate.

Protocol Summary: React 3-chloro-6-methylpicolinaldehyde with NaSMe (1.2 equiv) in anhydrous DMF at 60 °C for 4 hours. Following aqueous workup, the resulting 3-(methylthio) intermediate can be subjected to Knoevenagel condensation/cyclization sequences to yield substituted thieno[3,2-b]pyridines[1].

Quantitative Data: Reaction Parameters & Expected Outcomes

The following table summarizes the optimized parameters for the orthogonal functionalization of 3-chloro-6-methylpicolinaldehyde based on established pyridine-2-carboxaldehyde reactivity profiles.

| Reaction Type | Reagents / Catalyst | Optimal Conditions | Target Scaffold | Expected Yield (%) |

| Schiff Base Condensation | Primary Amine, AcOH (cat.), 4Å MS | EtOH, 80 °C, 16 h | N,N-Bidentate Ligand | 80 – 92% |

| Reductive Amination | Secondary Amine, NaBH(OAc) 3 , AcOH | DCE, RT, 4–6 h | Tertiary Alkylamine | 75 – 88% |

| SNAr (Thiolation) | NaSMe | DMF, 60 °C, 4 h | 3-(Methylthio)pyridine | 65 – 80% |

| Suzuki Cross-Coupling | Arylboronic acid, Pd(dppf)Cl 2 , K 2 CO 3 | Dioxane/H 2 O, 90 °C, 12 h | 3-Arylpyridine | 70 – 85% |

References

-

Sen, R., Saha, D., Koner, S., Brandão, P., & Lin, Z. (2015). "Single crystal to single crystal (SC-to-SC) transformation from a nonporous to porous metal-organic framework and its application potential in gas adsorption and Suzuki coupling reaction through postmodification." Chemistry - A European Journal, 21(15), 5962-5971.

-

Begouin, A., et al. (2013). "Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe To Obtain Bromo(methylthio)pyridine." Synthesis, 45(11), 1489-1496.

-

Hazari, A., et al. (2022). "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." Chemical Reviews, 122(22), 16364-16410.

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Single crystal to single crystal (SC-to-SC) transformation from a nonporous to porous metal-organic framework and its application potential in gas adsorption and Suzuki coupling reaction through postmodification - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Condensation Reactions of 3-Chloro-6-methylpicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-methylpicolinaldehyde is a substituted pyridine derivative that serves as a versatile building block in modern medicinal chemistry. Its strategic placement of a reactive aldehyde group, an electron-withdrawing chlorine atom, and an electron-donating methyl group on the pyridine scaffold offers multiple avenues for synthetic elaboration. Condensation reactions, in particular, represent a powerful and direct strategy for carbon-carbon and carbon-nitrogen bond formation, enabling the construction of complex molecular architectures from this readily available starting material. The resulting products, such as α,β-unsaturated nitriles and Schiff bases, are key intermediates in the synthesis of a wide array of pharmacologically active agents.

This technical guide provides in-depth application notes and detailed protocols for two key classes of condensation reactions involving 3-chloro-6-methylpicolinaldehyde: the Knoevenagel condensation with active methylene compounds and the formation of Schiff bases with primary amines. The methodologies presented herein are grounded in established chemical principles and are designed to be robust and reproducible for drug discovery and development applications.

Core Concepts: Reactivity of 3-Chloro-6-methylpicolinaldehyde

The reactivity of the aldehyde group in 3-chloro-6-methylpicolinaldehyde is modulated by the electronic properties of the pyridine ring and its substituents. The nitrogen atom within the pyridine ring, along with the chlorine atom at the 3-position, acts as an electron-withdrawing group, which increases the electrophilicity of the aldehyde carbon. This makes it more susceptible to nucleophilic attack, a key step in condensation reactions. Conversely, the methyl group at the 6-position is weakly electron-donating, which has a lesser, opposing effect. This electronic profile makes 3-chloro-6-methylpicolinaldehyde a reactive substrate for condensation reactions, often proceeding under mild conditions.

Application Note I: Knoevenagel Condensation for the Synthesis of a Pyridyl-Substituted Acrylonitrile

Objective: To provide a detailed, field-proven protocol for the synthesis of 2-((3-chloro-6-methylpyridin-2-yl)methylene)malononitrile, a potential intermediate for bioactive molecules, via a base-catalyzed Knoevenagel condensation.

Background: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield a new carbon-carbon double bond.[1] Malononitrile is a common active methylene compound due to the high acidity of its central methylene protons (pKa ≈ 11), allowing the reaction to proceed under mild basic conditions.[1] Weak bases like piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO) are often employed to avoid self-condensation of the aldehyde.[2]

Reaction Scheme:

Materials and Equipment:

| Reagent/Equipment | Grade/Specification |

| 3-Chloro-6-methylpicolinaldehyde | ≥97% |

| Malononitrile | ≥99% |

| Piperidine | Reagent Grade |

| Ethanol (EtOH) | Anhydrous |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Reflux condenser | |

| Heating mantle or oil bath | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |

| Büchner funnel and filter paper | |

| Rotary evaporator |

Detailed Step-by-Step Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-6-methylpicolinaldehyde (1.56 g, 10.0 mmol, 1.0 equiv.).

-

Dissolution: Add 30 mL of anhydrous ethanol to the flask and stir until the aldehyde is completely dissolved.

-

Addition of Malononitrile: To the stirred solution, add malononitrile (0.73 g, 11.0 mmol, 1.1 equiv.).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL, approx. 1.0 mmol, 0.1 equiv.) to the reaction mixture.

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78 °C).

-

Monitoring: Monitor the progress of the reaction by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

-